2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
CAS No.: 1223998-42-2
Cat. No.: VC11856206
Molecular Formula: C16H12BrFN4O3S3
Molecular Weight: 503.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223998-42-2 |
|---|---|
| Molecular Formula | C16H12BrFN4O3S3 |
| Molecular Weight | 503.4 g/mol |
| IUPAC Name | 2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C16H12BrFN4O3S3/c17-12-4-5-14(27-12)28(24,25)11-7-20-16(22-15(11)19)26-8-13(23)21-10-3-1-2-9(18)6-10/h1-7H,8H2,(H,21,23)(H2,19,20,22) |
| Standard InChI Key | GCHJSGWTKPPAHQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br |
| Canonical SMILES | C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br |
Introduction
Synthesis
The synthesis of this compound involves multi-step organic reactions designed to introduce its complex functional groups systematically:
-
Core Pyrimidine Formation
-
The pyrimidine scaffold is synthesized through condensation reactions involving appropriate amines and carbonyl precursors.
-
-
Sulfonation and Bromination
-
The thiophene ring is sulfonated and brominated to achieve the desired substitution pattern.
-
-
Thiol Linkage Formation
-
A thiol group is introduced to connect the pyrimidine core to the acetamide moiety.
-
-
Final Acetamide Functionalization
-
The fluorophenyl group is attached via amidation reactions using coupling agents like carbodiimides.
-
Mechanism of Action
While the exact mechanism of action is not well-documented, compounds with similar sulfonamide frameworks are known to:
-
Inhibit enzymes critical for bacterial or tumor cell survival.
-
Interfere with DNA synthesis by targeting nucleotide metabolism pathways.
Biological Applications
Potential applications of this compound are primarily in pharmaceutical research:
-
Anticancer Activity
-
Sulfonamides often exhibit cytotoxic effects against tumor cells by inducing apoptosis or inhibiting cell proliferation pathways.
-
-
Antimicrobial Properties
-
The presence of sulfonamide and brominated thiophene suggests activity against bacterial or fungal pathogens.
-
-
Enzyme Inhibition Studies
-
The compound may serve as a lead molecule for designing inhibitors targeting specific enzymes involved in disease pathways.
-
Research Findings
Studies on related compounds suggest promising biological activities:
-
Compounds with similar sulfonamide-pyrimidine frameworks have shown antimicrobial activity against Gram-positive and Gram-negative bacteria .
-
Brominated thiophene derivatives have been explored for their anticancer properties due to enhanced electron density and reactivity .
Limitations and Future Directions
-
Toxicity Profiling: Detailed studies are required to assess cytotoxicity in non-target cells.
-
Pharmacokinetics: Understanding metabolic stability and bioavailability will be crucial for drug development.
-
Structural Optimization: Modifications to enhance potency while minimizing side effects should be explored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume